Superior Cytoprotection vs. SkQ1 in Doxorubicin-Induced Cardiotoxicity Model
In a model of doxorubicin (Dox)-induced damage in H9c2 cardiomyoblasts, pretreatment with Mitoquinol (MitoQ) conferred significantly greater cytoprotection than SkQ1, another prominent mitochondria-targeted antioxidant. When administered as a 24-hour pretreatment, 2.5 μM Mitoquinol increased cell viability to 2.19 ± 0.13 relative to Dox alone, compared to a peak viability of 1.65 ± 0.07 for SkQ1 at its optimal dose of 5 μM [1]. This indicates a superior protective capacity for Mitoquinol in this context.
| Evidence Dimension | Cell viability (relative to Dox control) in H9c2 cardiomyoblasts |
|---|---|
| Target Compound Data | 2.19 ± 0.13 (at 2.5 μM pretreatment) |
| Comparator Or Baseline | SkQ1: 1.65 ± 0.07 (at 5 μM pretreatment) |
| Quantified Difference | Mitoquinol achieved a 33% higher relative cell viability than SkQ1, despite using a 2-fold lower concentration. |
| Conditions | H9c2 cardiomyoblasts, 24-hour pretreatment with MitoQ or SkQ1 prior to Dox challenge. Viability assessed via MTT assay. |
Why This Matters
For researchers modeling Dox-induced cardiotoxicity, this direct comparison demonstrates that Mitoquinol provides quantitatively superior protection, making it the preferred tool for investigating mitochondrial-targeted cardioprotection.
- [1] Sacks B, Onal H, Martorana R, et al. Mitochondrial targeted antioxidants, mitoquinone and SKQ1, not vitamin C, mitigate doxorubicin-induced damage in H9c2 myoblast: pretreatment vs. co-treatment. BMC Pharmacol Toxicol. 2021;22(1):21. View Source
